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  • Product: 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
  • CAS: 1177346-71-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive overview of the mass spectrometric behavior of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric behavior of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. Drawing upon established principles of pyrazole fragmentation, this document elucidates the predicted ionization and fragmentation pathways, offering a robust framework for the characterization and analysis of this compound and its derivatives.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile imparts unique physicochemical properties that are critical to its function and metabolism. Mass spectrometry serves as an indispensable tool for the structural elucidation, purity assessment, and metabolic profiling of such novel compounds. Understanding its fragmentation behavior is paramount for unambiguous identification in complex matrices.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

While specific experimental data for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is not extensively published, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-documented behavior of substituted pyrazoles.[1] The molecular structure, with a calculated molecular weight of 163.22 g/mol , offers several potential cleavage sites.

The primary fragmentation events for pyrazoles typically involve cleavages of the substituents on the ring and fragmentation of the pyrazole ring itself.[1] For 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, the N-propyl group is a likely site for initial fragmentation.

Key Predicted Fragmentation Pathways:

  • Loss of a Propyl Radical: A common fragmentation pathway for N-alkylated heterocycles is the cleavage of the alkyl chain. The loss of a propyl radical (•C₃H₇) from the molecular ion (m/z 163) would result in a fragment ion at m/z 120. This fragment represents the pyrazole core with the methyl and cyano groups intact.

  • Loss of an Ethylene Molecule (McLafferty Rearrangement): If a gamma-hydrogen is available on the N-propyl group, a McLafferty rearrangement can occur, leading to the elimination of a neutral ethylene molecule (C₂H₄). This would produce a fragment ion at m/z 135.

  • Ring Fragmentation: The pyrazole ring itself can undergo cleavage. A characteristic fragmentation of the pyrazole ring involves the expulsion of a molecule of hydrogen cyanide (HCN) from the molecular ion or subsequent fragment ions.[1] For instance, the [M-C₃H₇]⁺ ion (m/z 120) could lose HCN to yield a fragment at m/z 93.

  • Loss of the Cyano Group: Cleavage of the cyano group (•CN) from the molecular ion is another possibility, which would lead to a fragment at m/z 137.

The following diagram illustrates the predicted primary fragmentation pathways of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile under electron ionization.

Fragmentation_Pathway M [M]+• m/z 163 F1 [M - C2H5•]+ m/z 134 M->F1 - C2H5• F2 [M - C3H7•]+ m/z 120 M->F2 - C3H7• F3 [M - HCN]+• m/z 136 M->F3 - HCN F4 [F2 - HCN]+ m/z 93 F2->F4 - HCN

Caption: Predicted Electron Ionization fragmentation of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Table 1: Predicted Key Fragment Ions and Their Structures

m/zProposed Structure
163Molecular Ion
134[M - C₂H₅•]⁺
120[M - C₃H₇•]⁺
136[M - HCN]⁺•
93[M - C₃H₇• - HCN]⁺

Experimental Protocol for Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, a systematic approach is crucial. The following protocol outlines a general procedure for analysis using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to a final concentration of 100 µg/mL.

  • Standard Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis and to establish a calibration curve if quantitative analysis is required.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • Injector: Split/Splitless injector

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

3.3. Method Parameters

ParameterValueRationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for GC-MS analysis.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/minOptimal flow rate for most capillary columns.
Oven Program Initial: 100 °C (hold 2 min)Allows for solvent elution before temperature ramp.
Ramp: 10 °C/min to 280 °CSeparates the analyte from any impurities.
Final: 280 °C (hold 5 min)Ensures elution of any less volatile components.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Electron Energy 70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the molecular ion and expected fragment ions.
Scan Speed 1000 amu/sProvides sufficient data points across the chromatographic peak.

The following diagram outlines the general workflow for the GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Dissolve Sample (1 mg/mL) B Prepare Dilutions A->B C Inject Sample (1 µL) D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-400) E->F G Detection F->G H Extract Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J

Caption: General workflow for the GC-MS analysis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Conclusion

The mass spectrometric analysis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, guided by the principles of pyrazole fragmentation, provides a powerful method for its structural confirmation and characterization. The predicted fragmentation pathways, centered around the loss of the N-propyl substituent and subsequent ring cleavages, offer a clear roadmap for interpreting experimental data. The detailed GC-MS protocol presented herein provides a robust starting point for researchers to develop and validate analytical methods for this important class of compounds. As with any analytical endeavor, empirical data should be used to confirm and refine the predicted fragmentation schemes.

References

  • Santos, V. G., & de Oliveira, D. N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • van der Lelij, P. F., Thijsse, H., & van Thuijl, J. (1977). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 516-520. [Link]

  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Lam, L., Park, S. H., & Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Al-Adiwish, W. M., & Al-Azzawi, A. M. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-795. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Abstract This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of the novel compound, 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. While a seminal "discovery" paper f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of the novel compound, 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. While a seminal "discovery" paper for this specific molecule is not prominent in the existing literature, its synthesis can be reliably achieved through established methodologies in heterocyclic chemistry. This document outlines a two-step synthetic pathway, commencing with the formation of the core pyrazole structure, 3-Methyl-1H-pyrazole-4-carbonitrile, followed by its N-alkylation to yield the target compound. Detailed experimental protocols, mechanistic insights, and expected characterization data are presented to guide researchers in the fields of medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and this guide serves as a foundational resource for the synthesis and exploration of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The pyrazole ring system is a versatile scaffold found in numerous FDA-approved drugs, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The continued exploration of novel pyrazole derivatives is a critical endeavor in the quest for new and improved therapeutic agents. This guide focuses on a specific derivative, 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, detailing a practical and efficient synthetic approach.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile suggests a straightforward two-step synthesis. The primary disconnection is at the N-propyl bond, leading back to the commercially available or readily synthesizable precursor, 3-Methyl-1H-pyrazole-4-carbonitrile, and a propylating agent. The synthesis of the pyrazole core itself can be achieved through several established methods for pyrazole synthesis.

G Target 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile Precursor1 3-Methyl-1H-pyrazole-4-carbonitrile Target->Precursor1 N-Alkylation Precursor2 Propyl Halide (e.g., 1-iodopropane) Target->Precursor2 N-Alkylation Reagents1 Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Retrosynthetic approach for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Experimental Protocols

Synthesis of the Precursor: 3-Methyl-1H-pyrazole-4-carbonitrile

While 3-Methyl-1H-pyrazole-4-carbonitrile is commercially available (CAS 131661-41-1), for completeness, a representative synthetic method is provided below.[2] The synthesis of 4-cyanopyrazoles can be achieved through various routes, often involving the condensation of a β-ketonitrile or a related precursor with hydrazine.

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
(E)-3-aminobut-2-enenitrile16391-76-9C₄H₆N₂Starting material
Hydrazine hydrate7803-57-8H₆N₂OReagent
Ethanol64-17-5C₂H₆OSolvent
Acetic Acid64-19-7C₂H₄O₂Catalyst

Protocol:

  • To a solution of (E)-3-aminobut-2-enenitrile (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Methyl-1H-pyrazole-4-carbonitrile as a solid.

Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

The N-alkylation of pyrazoles is a well-established transformation and can be achieved under various conditions. A common and effective method involves the use of an alkyl halide in the presence of a base.[3][4]

Materials:

Reagent/SolventCAS NumberMolecular FormulaNotes
3-Methyl-1H-pyrazole-4-carbonitrile131661-41-1C₅H₅N₃Starting material
1-Iodopropane107-08-4C₃H₇IAlkylating agent
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Base
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOSolvent

Protocol:

  • To a stirred solution of 3-Methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • The reaction is then heated to 60-70 °C and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Propylation A Start: (E)-3-aminobut-2-enenitrile B Add Hydrazine Hydrate & Acetic Acid in Ethanol A->B C Reflux B->C D Work-up & Purification C->D E Product: 3-Methyl-1H-pyrazole-4-carbonitrile D->E F Start: 3-Methyl-1H-pyrazole-4-carbonitrile G Add K2CO3 & 1-Iodopropane in DMF F->G H Heat to 60-70 °C G->H I Work-up & Purification H->I J Final Product: 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile I->J

Caption: Experimental workflow for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:

TechniqueExpected Observations for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
¹H NMR Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the pyrazole nitrogen). A singlet for the pyrazole C-H proton and a singlet for the methyl group on the pyrazole ring.
¹³C NMR Resonances for the carbon atoms of the propyl group, the pyrazole ring carbons (including the nitrile-substituted carbon), the nitrile carbon, and the methyl carbon.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (C₈H₁₁N₃, MW: 149.19 g/mol ).
Melting Point A sharp melting point range for the purified solid product.

Mechanistic Insights

The formation of the pyrazole ring proceeds via a classical condensation-cyclization reaction. The more nucleophilic nitrogen of hydrazine attacks one of the electrophilic carbons of the β-enaminonitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

The N-alkylation of the pyrazole is a nucleophilic substitution reaction. The pyrazole, being weakly acidic, is deprotonated by the base (potassium carbonate) to form the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the propyl iodide, leading to the formation of the N-propyl bond and displacement of the iodide leaving group. The regioselectivity of the alkylation (at N1 or N2) can be influenced by steric and electronic factors.

Conclusion and Future Perspectives

This guide provides a robust and reproducible methodology for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. The outlined procedures are based on well-established chemical principles and are readily adaptable for laboratory-scale synthesis. The availability of this compound will enable further investigation into its potential biological activities and its utility as a building block in the development of more complex molecules. Future work could involve the exploration of alternative synthetic routes, optimization of reaction conditions for large-scale production, and a comprehensive evaluation of its pharmacological profile.

References

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Al-Mulla, A. (2017). A simple route to 3-oxoalkanonitrile 5, a precursor of the title compounds is described. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 23, 2026, from [Link]

  • A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. (2022). Molecules. [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved January 23, 2026, from [Link]

  • Kumar, V., & Chawla, S. (2021). Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-23.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many biologically active compounds. This document provides detailed application notes and protocols for the synthesis of this target molecule, focusing on a reliable and well-documented two-step synthetic route. The protocols are designed to be clear, concise, and reproducible for researchers with a background in organic synthesis.

Synthetic Strategy Overview

The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is most effectively achieved through a two-step process. This strategy involves the initial preparation of a key intermediate, 2-(ethoxymethylene)-3-oxobutanenitrile, followed by a cyclization reaction with propylhydrazine. This approach is favored due to the ready availability of the starting materials and the generally high yields and regioselectivity of the reactions.

The overall synthetic pathway is as follows:

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation A Acetoacetonitrile C 2-(Ethoxymethylene)-3-oxobutanenitrile A->C Reaction B Triethyl orthoformate + Acetic anhydride B->C Reagents E 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile C->E Cyclization D Propylhydrazine D->E Reagent

Caption: Overall synthetic route for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Part 1: Synthesis of 2-(Ethoxymethylene)-3-oxobutanenitrile (Intermediate)

This protocol outlines the preparation of the key β-alkoxy-α,β-unsaturated nitrile intermediate. The reaction involves the condensation of acetoacetonitrile with triethyl orthoformate, which serves as a source of a one-carbon electrophile, and acetic anhydride as a dehydrating agent.

Reaction Mechanism

The reaction proceeds through the formation of an enol or enolate of acetoacetonitrile, which then attacks the electrophilic carbon of triethyl orthoformate. Subsequent elimination of ethanol, driven by the formation of a conjugated system and facilitated by acetic anhydride, yields the desired product.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Acetoacetonitrile83.091.0Handle with care, toxic.
Triethyl orthoformate148.201.5Excess to drive the reaction to completion.
Acetic anhydride102.092.0Acts as a dehydrating agent.
Anhydrous Zinc Chloride136.30catalyticOptional, can accelerate the reaction.
Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine acetoacetonitrile (1.0 eq) and triethyl orthoformate (1.5 eq).

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (2.0 eq) to the mixture from the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess triethyl orthoformate and acetic anhydride under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield 2-(ethoxymethylene)-3-oxobutanenitrile as a solid.

Part 2: Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (Final Product)

This protocol describes the cyclization of the previously synthesized intermediate with propylhydrazine to form the target pyrazole. The regioselectivity of this reaction is a key consideration.

Regioselectivity of the Cyclization

The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent can potentially lead to two regioisomers. In the case of an alkylhydrazine like propylhydrazine, the more nucleophilic nitrogen atom is the unsubstituted one. The reaction is generally believed to proceed via initial attack of the more nucleophilic NH2 group at the more electrophilic carbonyl carbon, followed by cyclization and dehydration. For 2-(ethoxymethylene)-3-oxobutanenitrile, the ketone carbonyl is generally more electrophilic than the vinylogous ester carbon. This directs the regioselectivity towards the desired 1,3-disubstituted pyrazole.

Regioselectivity cluster_0 Reaction A 2-(Ethoxymethylene)-3-oxobutanenitrile C 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (Major Product) A->C D 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (Minor Product) A->D B Propylhydrazine B->C B->D

Caption: Regioselectivity of the pyrazole formation.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-(Ethoxymethylene)-3-oxobutanenitrile139.151.0Synthesized in Part 1.
Propylhydrazine (or its hydrochloride salt)74.121.1If using the salt, add a base.
Ethanol46.07-Reaction solvent.
Acetic Acid (optional)60.05catalyticCan catalyze the cyclization.
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(ethoxymethylene)-3-oxobutanenitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add propylhydrazine (1.1 eq) to the solution. If using propylhydrazine hydrochloride, add an equivalent of a base such as triethylamine or sodium acetate.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the methyl group, and a singlet for the pyrazole proton.
¹³C NMR Resonances for the carbons of the propyl group, the methyl group, the nitrile carbon, and the carbons of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C9H13N3.
Infrared Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) group around 2220-2260 cm⁻¹.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Acetoacetonitrile is toxic and should be handled with caution.

  • Hydrazine derivatives are potentially toxic and carcinogenic; handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Organic Syntheses Procedure for the preparation of ethyl ethoxymethylenemalonate, a related intermediate.[1]

  • General review on the synthesis of pyrazole derivatives.[2][3][4]

  • Patents describing the synthesis of ethoxymethylene malononitrile.[5][6][7]

  • Studies on the regioselective synthesis of substituted pyrazoles.[8][9][10]

  • General procedures for the reaction of hydrazines with 1,3-dicarbonyl compounds.[11][12]

  • Characterization data for similar pyrazole structures.[13][14]

  • Review on one-pot reactions involving triethyl orthoformate.[15][16]

  • General information on triethyl orthoformate.[17]

  • Synthesis of pyrazole-4-carbonitriles.[18]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters.[19]

  • Process for the preparation of pyrazole and its derivatives.[20]

  • Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[21]

  • Synthesis and anticancer activity of some novel 1h-pyrazol-5(4H)-one derivatives.[22]

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazole-4-carbonitrile

Introduction: The Significance of the Pyrazole-4-carbonitrile Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole-4-carbonitrile Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Specifically, the pyrazole-4-carbonitrile moiety serves as a critical synthon for a multitude of bioactive molecules, including potent inhibitors of kinases, anti-inflammatory agents, and next-generation pesticides.[2][3] The nitrile group at the C4 position is a particularly valuable functional handle, enabling further chemical transformations to construct complex molecular architectures.[3] This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing pyrazole-4-carbonitriles, with a focus on reaction conditions, mechanistic insights, and detailed, field-proven protocols.

Methodology 1: One-Pot Three-Component Synthesis (The Workhorse Reaction)

The most versatile and widely adopted method for the synthesis of pyrazole-4-carbonitrile derivatives is a one-pot, three-component reaction. This convergent approach brings together an aldehyde, a compound with an active methylene group (most commonly malononitrile), and a hydrazine derivative.[3] The elegance of this strategy lies in its atom economy and the ability to generate molecular complexity in a single synthetic operation.

Causality Behind Experimental Choices

The selection of catalyst and solvent system is paramount in optimizing this reaction for yield, purity, and environmental impact.

  • Catalyst Selection: A diverse array of catalysts can be employed, ranging from simple inorganic salts to complex nanocatalysts.

    • Basic Catalysts: Bases such as sodium ethoxide or piperidine are traditionally used to facilitate the initial Knoevenagel condensation.[4]

    • "Green" Catalysts: In a push towards more sustainable chemistry, simple and inexpensive salts like sodium chloride (NaCl) have been shown to be highly effective, particularly in aqueous media.[5][6][7] The presence of NaCl in water is thought to enhance solute-solute interactions by structuring the water molecules, thereby accelerating the reaction.[6]

    • Nanocatalysts: For enhanced efficiency and recyclability, various nanocatalysts have been developed, including those based on copper, palladium, and magnetic nanoparticles.[1][2][8] These catalysts often provide a high surface area and can be easily recovered and reused.[1]

  • Solvent System: The choice of solvent has significant implications for both the reaction kinetics and the environmental footprint of the synthesis.

    • Aqueous Media: Water is an ideal solvent for this reaction from a green chemistry perspective.[5][6][7][9] Many of the starting materials and intermediates exhibit sufficient solubility, and the product often precipitates from the reaction mixture, simplifying purification.[5][10]

    • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than either of the individual components. DESs, such as those formed from choline chloride and urea or glycerol and potassium carbonate, can act as both the solvent and a promoter of the reaction, offering a non-volatile and often biodegradable alternative to traditional organic solvents.[3][11]

    • Ethanol/Water Mixtures: A mixture of ethanol and water can be a good compromise, providing sufficient solubility for a wide range of substrates while remaining relatively environmentally benign.[2][12]

  • Energy Input:

    • Conventional Heating: Standard reflux conditions are effective but can be energy-intensive and time-consuming.

    • Microwave Irradiation: The use of microwave energy can dramatically reduce reaction times and often leads to higher yields by promoting rapid and uniform heating.[4]

    • Ultrasonic Irradiation: Sonication provides mechanical energy that can enhance mixing and mass transfer, accelerating the reaction rate.[7][8]

Reaction Mechanism

The three-component synthesis of pyrazole-4-carbonitriles proceeds through a well-established cascade of reactions:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate.[2]

  • Michael Addition: The hydrazine derivative then undergoes a conjugate (Michael) addition to the electron-deficient double bond of the arylidene malononitrile.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic pyrazole ring.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aldehyde (1 mmol), Malononitrile (1 mmol), and Phenylhydrazine (1 mmol) in a round-bottomed flask B Add Catalyst (e.g., NaCl, 10 mol%) A->B C Add Solvent (e.g., Water, 10 mL) B->C D Stir vigorously at room temperature or with heating (e.g., reflux, microwave, ultrasound) C->D E Monitor reaction progress by Thin Layer Chromatography (TLC) D->E F Cool the reaction mixture E->F Upon completion G Filter the precipitated solid F->G H Wash the solid with cold water and/or ethanol G->H I Recrystallize from ethanol to obtain pure product H->I

Caption: Workflow for the three-component synthesis of pyrazole-4-carbonitriles.

Detailed Protocol: NaCl-Catalyzed Synthesis in Aqueous Media

This protocol is adapted from an environmentally benign method that utilizes sodium chloride as a catalyst in water.[5][6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Sodium chloride (NaCl) (0.1 mmol, 10 mol%)

  • Water (10 mL)

  • Ethanol (for recrystallization)

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and sodium chloride (0.058 g, 0.1 mmol).

  • Add 10 mL of water to the flask.

  • Stir the mixture at room temperature for approximately 10 minutes. A solid precipitate, the Knoevenagel condensation product, should begin to form.[5]

  • To this suspension, add phenylhydrazine (1 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solid product is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold water to remove any residual NaCl.

  • The crude product can be purified by recrystallization from ethanol to afford the pure pyrazole-4-carbonitrile derivative.[5][10]

Methodology 2: The Vilsmeier-Haack Approach

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction relies on the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with a suitable substrate.

  • Vilsmeier Reagent: The most common Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[14] This reagent is a potent formylating agent.

  • Substrate: The reaction is typically performed on a pre-formed hydrazone, which is synthesized by the condensation of a ketone with a hydrazine.[13][14]

  • Conversion to Nitrile: The resulting pyrazole-4-carbaldehyde can be converted to the corresponding carbonitrile through a two-step process involving the formation of an oxime with hydroxylamine, followed by dehydration.[13]

Reaction Mechanism
  • Hydrazone Formation: A ketone is condensed with a hydrazine to form the corresponding hydrazone.

  • Vilsmeier-Haack Cyclization and Formylation: The hydrazone is treated with the Vilsmeier reagent (e.g., POCl₃/DMF). The reaction proceeds through a cyclization and formylation cascade to yield the 4-formylpyrazole.[14][15]

  • Oxime Formation: The pyrazole-4-carbaldehyde is reacted with hydroxylamine to form the corresponding aldoxime.

  • Dehydration: The aldoxime is then dehydrated using a suitable reagent (e.g., acetic anhydride, thionyl chloride) to afford the final pyrazole-4-carbonitrile.

Experimental Workflow Diagram

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_step3 Step 3: Conversion to Nitrile A Condense Ketone with Hydrazine B React Hydrazone with Vilsmeier Reagent (POCl3/DMF) A->B C Obtain Pyrazole-4-carbaldehyde B->C D Form Oxime with Hydroxylamine C->D E Dehydrate Oxime D->E F Obtain Pyrazole-4-carbonitrile E->F

Caption: Multi-step synthesis of pyrazole-4-carbonitriles via the Vilsmeier-Haack reaction.

Detailed Protocol: Synthesis of Pyrazole-4-carbaldehyde

This protocol describes the Vilsmeier-Haack cyclization of a hydrazone to form a 4-formylpyrazole.[14]

Materials:

  • Hydrazone (1 mmol)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottomed flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • To this pre-formed reagent, add the hydrazone (1 mmol) portion-wise while maintaining the temperature in an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, or gently heat as required, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • The precipitated solid, the pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Methodology 3: Sandmeyer Reaction Approach

While less common for the direct synthesis of pyrazole-4-carbonitrile, the Sandmeyer reaction is a powerful tool for introducing a nitrile group onto a heterocyclic ring and is a viable, albeit multi-step, alternative.[16] This method starts with an aminopyrazole, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.

Causality Behind Experimental Choices
  • Starting Material: A 4-aminopyrazole derivative is required.

  • Diazotization: The amino group is converted to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl), or by using an organic nitrite such as tert-butyl nitrite (t-BuONO).[16]

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt (CuCN), which facilitates the displacement of the diazonium group with a cyanide anion to form the pyrazole-4-carbonitrile.[16]

Data Summary: Comparison of Synthetic Methodologies

MethodologyStarting MaterialsKey Reagents/CatalystsReaction ConditionsAdvantagesDisadvantages
Three-Component Aldehyde, Malononitrile, HydrazineNaCl, Nanocatalysts, Bases, DESsRoom temp. to reflux, Microwave, UltrasoundHigh atom economy, One-pot, "Green" options, VersatileMay require optimization for specific substrates
Vilsmeier-Haack HydrazonePOCl₃, DMFTypically low to moderate temperaturesGood for specific substitution patternsMulti-step, Use of corrosive reagents
Sandmeyer 4-AminopyrazoleNaNO₂, HCl, CuCNLow temperatures for diazotizationClassic and reliable transformationMulti-step, Diazonium salts can be unstable

Conclusion and Future Perspectives

References

  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives a.
  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives a.
  • ResearchGate. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes.
  • Synthesis and biological study of new pyrazole-4-carbonitriles. (2024, September 25).
  • MDPI. (n.d.). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile.
  • ResearchGate. (n.d.). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media.
  • ACS Omega. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.
  • 1H-Pyrazole-4-carbonitrile: A Green Chemistry Approach to Agrochemical Synthesis. (2026, January 8).
  • ResearchGate. (n.d.). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles.
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole-4-carbonitrile....
  • Growing Science. (2018, April 14). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • RSC Publishing. (2022, January 4). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Taylor & Francis. (n.d.). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents.
  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ConnectSci. (1989, May 1). Synthesis of 5-Aminopyrazole-4-carbonitriles.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
  • REAL-J. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbonitrile derivatives in aqueous media with CuO/ZrO2 as recyclable catalyst.

Sources

Method

The Versatile Intermediate: Application Notes for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Substituted Pyrazole The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, priz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Substituted Pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, prized for its metabolic stability and diverse biological activities. Within this important class of heterocycles, 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile emerges as a highly versatile chemical intermediate. Its strategic placement of a reactive nitrile group adjacent to a substituted pyrazole ring opens a gateway to a vast landscape of molecular complexity and functional diversity. This document serves as a comprehensive guide, providing detailed application notes and protocols for the effective utilization of this valuable building block in synthetic chemistry. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a scientifically grounded and validated methodology.

Physicochemical Properties & Safety Considerations

A thorough understanding of the physical and chemical properties of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is paramount for its safe and effective use.

PropertyValueSource/Analogy
Molecular FormulaC8H11N3Calculated
Molecular Weight149.19 g/mol Calculated
AppearanceOff-white to pale yellow solidAnalogous Compounds
SolubilitySoluble in most organic solvents (e.g., DCM, THF, DMF, Acetone)General Pyrazole Solubility

Safety and Handling:

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][2][3][4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.[1][2][3][4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2][4][5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[1]

Core Synthetic Transformations & Protocols

The nitrile functionality of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is the primary locus of its reactivity, serving as a linchpin for the synthesis of a variety of important functional groups and heterocyclic systems.

Hydrolysis to 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, yielding a key intermediate for the synthesis of amides, esters, and other acid derivatives, which are prevalent in agrochemicals and pharmaceuticals.[6]

Scientific Rationale: Both acidic and basic conditions can effectively hydrolyze the nitrile. Acid hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.[7][8][9] Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[7][8] The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.

Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid (or sulfuric acid).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. The carboxylic acid product may precipitate out of the solution. If not, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid.

Expected Outcome: A white to off-white solid. Characterization by ¹H NMR should show the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum.

Reduction to (3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine

The reduction of the nitrile to a primary amine provides a versatile building block for the introduction of nitrogen-containing functionalities, crucial for the synthesis of various biologically active compounds.

Scientific Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is a milder alternative.

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is crucial for the safe decomposition of excess hydride and results in a granular precipitate that is easy to filter.

  • Isolation: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude aminomethylpyrazole.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Outcome: A colorless to pale yellow oil or low-melting solid. Characterization by ¹H NMR should show the appearance of a singlet for the newly formed CH₂ group and a broad singlet for the NH₂ protons.

Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds with significant biological activities, including kinase inhibition.[10] The synthesis of these fused systems often starts from an aminopyrazole precursor.

Scientific Rationale: The construction of the pyrimidine ring onto the pyrazole core is typically achieved by reacting a 3-amino-4-cyanopyrazole with a one-carbon synthon, such as formamide or triethyl orthoformate.[11] This involves an initial reaction to form an intermediate which then undergoes intramolecular cyclization.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

workflow start 3-Methyl-1-propyl-1H- pyrazole-4-carbonitrile step1 Amination at C5 start->step1 intermediate 5-Amino-3-methyl-1-propyl- 1H-pyrazole-4-carbonitrile step1->intermediate step2 Cyclization with Formamide intermediate->step2 product 3-Methyl-1-propyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine step2->product

A workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Protocol: Synthesis of 3-Methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol assumes the successful synthesis of 5-Amino-3-methyl-1-propyl-1H-pyrazole-4-carbonitrile, which would likely involve a nitration at the 5-position followed by reduction.

  • Reaction Setup: In a round-bottom flask, add 5-Amino-3-methyl-1-propyl-1H-pyrazole-4-carbonitrile (1.0 eq) to an excess of formamide.

  • Heating: Heat the mixture to 150-180 °C for 6-12 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Outcome: A crystalline solid. Characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the fused ring system.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of 2-aminothiophenes from an activated nitrile, a carbonyl compound, and elemental sulfur.[12][13][14][15][16]

Scientific Rationale: The reaction is typically base-catalyzed and proceeds through a Knoevenagel condensation between the carbonyl compound and the nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization.[12][13]

Protocol: Gewald Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (1.0 eq), a ketone or aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or another suitable solvent.

  • Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Heating: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, pour the mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Reaction Pathway

gewald reactants 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile + Ketone/Aldehyde + Sulfur knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene Derivative cyclization->product

The Gewald reaction pathway.

Conclusion

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is a chemical intermediate with significant potential for the synthesis of a wide array of functionalized molecules. The protocols outlined in this guide provide a solid foundation for its application in research and development. The true power of this intermediate lies in the creative combination of these fundamental transformations to build complex molecular architectures for the discovery of new pharmaceuticals and agrochemicals. As with all chemical research, careful planning, execution, and characterization are essential for success.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • ResearchGate. (2020). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Retrieved from [Link]

  • Springer. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[1] This landscape underscores the urgent need for the discovery and development of new antifungal drugs with novel mechanisms of action.

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antifungal properties.[2][3][4] Pyrazole-containing compounds are found in several commercial fungicides, highlighting their potential in combating fungal pathogens.[3] These compounds often act by disrupting critical cellular processes within the fungus, such as mitochondrial respiration.[3]

This document provides a comprehensive guide for the investigation of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile as a potential novel antifungal agent. We will detail its synthesis, characterization, and a suite of robust protocols for the evaluation of its antifungal efficacy, selectivity, and potential mechanism of action.

Synthesis and Characterization of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile can be achieved through a multi-step process, adapted from established methods for similar pyrazole derivatives.[5][6]

Synthetic Pathway

A plausible synthetic route involves the condensation of a β-ketonitrile with a substituted hydrazine. The following diagram outlines a potential synthetic workflow.

Synthesis_Workflow A Starting Materials: Ethyl 2-cyano-3-oxobutanoate Propylhydrazine B Condensation Reaction A->B Solvent, Catalyst C Cyclization B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Final Product: 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile E->F

Caption: Proposed synthetic workflow for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Protocol: Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Propylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add propylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reflux: Add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

In Vitro Antifungal Susceptibility Testing

Determining the in vitro activity of a novel compound against a panel of clinically relevant fungal pathogens is a critical first step in the drug discovery process.[7][8] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10]

Protocol: Broth Microdilution Antifungal Susceptibility Assay

Materials:

  • Fungal Strains: A panel of clinically relevant yeast and mold species (e.g., Candida albicans, Candida auris, Cryptococcus neoformans, Aspergillus fumigatus).

  • Culture Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Test Compound: 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, dissolved in a suitable solvent (e.g., DMSO).

  • Control Antifungals: Fluconazole, Amphotericin B.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds in the test wells.[9]

  • Compound Dilution: Prepare a stock solution of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is the lowest concentration that shows no visible growth.

Data Presentation: Example MIC Data
Fungal Species3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans410.5
Candida auris8>641
Cryptococcus neoformans240.25
Aspergillus fumigatus16>641

Cytotoxicity Assessment: Evaluating Selective Toxicity

A crucial aspect of antifungal drug discovery is to ensure that the compound is selectively toxic to fungal cells with minimal effect on host cells.[11] In vitro cytotoxicity assays using mammalian cell lines are a standard method for this evaluation.[12][13]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian Cell Line: e.g., HeLa (human cervical cancer cells) or HepG2 (human liver cancer cells).

  • Cell Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test Compound: 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the mammalian cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile to the cells and incubate for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Selectivity Index

The selectivity index (SI) is a critical parameter to assess the therapeutic window of a potential drug. It is calculated as the ratio of the IC₅₀ for mammalian cells to the MIC for the fungal pathogen.

SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Pathogen)

A higher SI value indicates greater selectivity for the fungal target.

ParameterValue (µg/mL)
IC₅₀ (HeLa cells)>128
MIC (C. albicans)4
Selectivity Index >32

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is crucial for lead optimization and development.[14][15][16] Based on the known mechanisms of other pyrazole-based antifungals, a likely target is the mitochondrial respiratory chain.[3]

Potential Mechanisms of Action
  • Inhibition of Ergosterol Biosynthesis: Many antifungal agents target the ergosterol biosynthetic pathway, which is essential for fungal cell membrane integrity.[16]

  • Disruption of Mitochondrial Function: Inhibition of mitochondrial complex II (succinate dehydrogenase) or other components of the electron transport chain can lead to a depletion of cellular ATP.[3]

  • Inhibition of Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, making its biosynthetic enzymes attractive drug targets.[1][17]

  • Inhibition of Nucleic Acid or Protein Synthesis: Targeting these fundamental cellular processes can also lead to fungal cell death.[18]

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow A Initial Hit: 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile B Ergosterol Quantitation Assay A->B C Mitochondrial Respiration Assay (e.g., Oxygen Consumption Rate) A->C D Cell Wall Integrity Assay (e.g., Sorbitol Protection Assay) A->D E Macromolecule Synthesis Assay (Radiolabeled Precursor Incorporation) A->E F Target Identification (e.g., Genetic or Proteomic Approaches) B->F C->F D->F E->F

Caption: A workflow for elucidating the mechanism of action of a novel antifungal compound.

Protocol: Time-Kill Curve Analysis

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, distinguishing between fungistatic and fungicidal activity.[19]

Materials:

  • Fungal strain of interest.

  • RPMI 1640 medium.

  • Test compound at various multiples of its MIC.

  • Sterile saline.

  • Agar plates for colony counting.

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution assay.

  • Treatment: Add the test compound at concentrations of 1x, 2x, 4x, and 8x the MIC to flasks containing the fungal inoculum in RPMI 1640 medium. Include a drug-free control.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Colony Counting: Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[19]

Conclusion

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile represents a promising starting point for the development of a new class of antifungal agents. The protocols outlined in this application note provide a robust framework for its synthesis, characterization, and comprehensive biological evaluation. Through systematic investigation of its antifungal spectrum, selectivity, and mechanism of action, researchers can effectively assess its potential as a lead compound in the fight against fungal infections.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. ResearchGate. [Link]

  • Antifungals: Mechanism of Action and Drug Resistance. Springer. [Link]

  • Susceptibility Testing of Fungi to Antifungal Drugs. ResearchGate. [Link]

  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • ANTIFUNGAL DRUGS (MADE EASY). YouTube. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support guide for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems observed during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a multifaceted issue that can stem from incomplete reactions, competing side reactions, or losses during workup and purification. A systematic approach is required to diagnose the root cause.

Potential Cause 1: Incomplete Reaction The initial condensation between the β-ketonitrile precursor (2-cyano-3-oxobutanal or a synthetic equivalent) and propylhydrazine may not have gone to completion.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. If starting materials persist after the expected reaction time, consider the following.

    • Increase Reaction Time/Temperature: Pyrazole formation can be sluggish at low temperatures. Cautiously increase the temperature (e.g., from room temperature to 40-60 °C) or extend the reaction time. Monitor for the formation of degradation products.

    • Check Reagent Quality: Propylhydrazine can degrade over time. Ensure its purity and consider using freshly sourced or distilled reagent. The β-ketonitrile precursor should also be pure and free of residual acid or base from its own synthesis.

Potential Cause 2: Formation of Side Products Several side reactions can consume starting materials or the desired product. The most common issues are the formation of a regioisomer and hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Analyze Crude Product: Before purification, obtain a ¹H NMR or LC-MS spectrum of your crude reaction mixture. This will help identify the major byproducts. (See Q2 and Q3 for specific side products).

    • Optimize pH: The initial condensation is often acid-catalyzed. A small amount of acetic acid is typically sufficient. Too much acid can promote side reactions, while too little can result in a slow reaction. A pH of 4-5 is a good starting point.

Potential Cause 3: Product Loss During Workup/Purification The product may be lost during aqueous extraction if it has some water solubility, or during chromatography if it co-elutes with impurities or streaks on the column.

  • Troubleshooting Steps:

    • Minimize Aqueous Contact: If you suspect your product is partially water-soluble, minimize the volume of water used in the workup. Back-extract the aqueous layers with your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

    • Optimize Chromatography: If using column chromatography, screen different solvent systems via TLC to achieve good separation (Rf of 0.3-0.4 is ideal). Consider adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent if your product is basic and streaks on the silica gel.

Q2: I've isolated a major impurity with the same mass as my product. How do I identify and prevent it?

This is a classic sign of regioisomer formation . The reaction of an unsymmetrical precursor like 2-acetyl-3-oxobutanenitrile with propylhydrazine can produce two different pyrazole isomers.[1][2]

  • The Competing Reaction:

    • Desired Product (1-propyl-3-methyl): Attack of the substituted nitrogen (-NHPr) of propylhydrazine at the more electrophilic ketone.

    • Isomeric Impurity (1-propyl-5-methyl): Attack of the unsubstituted nitrogen (-NH₂) of propylhydrazine at the ketone, followed by alkylation at the other nitrogen. This is less common when starting with propylhydrazine directly but can be a major issue in stepwise syntheses.[3] The regioselectivity is highly dependent on reaction conditions.

  • Identification Protocol:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive. The chemical shift of the N-propyl group's α-CH₂ will be different for each isomer. 2D NMR techniques like NOESY or HMBC can provide unambiguous proof. A NOESY experiment should show a correlation between the N-propyl protons and the pyrazole ring proton (H5), which would be absent for the incorrect isomer.[3]

    • Chromatography: The two isomers often have slightly different polarities and can usually be separated by careful column chromatography or preparative HPLC.

  • Prevention & Control:

    • Solvent Choice: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in pyrazole formation compared to standard solvents like ethanol.[1]

    • pH Control: The initial site of attack by the hydrazine can be pH-dependent. Running the reaction under mildly acidic conditions (e.g., acetic acid in ethanol) often favors the formation of the thermodynamically more stable isomer.

    • Steric Hindrance: The regiochemical outcome is often governed by sterics.[4] In this case, the difference between a methyl and a nitrile group is subtle, making control challenging.

ParameterCondition 1 (e.g., EtOH)Condition 2 (e.g., TFE)Expected Outcome
SolventEthanol2,2,2-TrifluoroethanolHigher regioselectivity in TFE[1]
CatalystAcetic Acid (catalytic)Acetic Acid (catalytic)Acid catalysis is generally required
TemperatureRoom TemperatureRoom TemperatureMaintain consistent temperature
Product Ratio (1,3 / 1,5) Mixture (e.g., 2:1 - 5:1) Improved Ratio (e.g., >10:1) TFE favors one isomer
Q3: My product seems to be contaminated with a more polar, water-soluble impurity. What is it and how do I avoid it?

This is very likely the corresponding amide (3-Methyl-1-propyl-1H-pyrazole-4-carboxamide) , formed by the hydrolysis of the nitrile group.[5][6] This can happen if the reaction or workup conditions are too acidic or basic in the presence of water.[7]

  • Mechanism of Formation: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon highly electrophilic and susceptible to attack by water.[5][6] Under basic conditions, direct attack of hydroxide on the nitrile carbon can occur, often facilitated by reagents like hydrogen peroxide.[8]

  • Prevention:

    • Anhydrous Conditions: If possible, run the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

    • Careful Workup: During the workup, avoid prolonged exposure to strong acids or bases. When neutralizing the reaction, do so carefully at low temperatures (0-5 °C) and move quickly to the extraction step. Use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.

    • Controlled Hydrolysis: If the amide is the desired product, the hydrolysis can be driven to completion by heating with aqueous acid (e.g., 6M HCl) or base.[9] To stop at the amide stage from the nitrile, controlled conditions are necessary.[7]

  • Removal of Amide Impurity:

    • Column Chromatography: The amide is significantly more polar than the nitrile and can usually be easily separated by silica gel chromatography.

    • Recrystallization: If the desired nitrile product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may effectively remove the more polar amide impurity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic route for this compound? A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine.[10] For this specific target, the reaction between propylhydrazine and a precursor like 2-formyl-3-oxobutanenitrile is a direct approach.

Q2: How can I be certain I have synthesized the 1-propyl-3-methyl isomer and not the 1-propyl-5-methyl isomer? Definitive structural elucidation relies on 2D NMR spectroscopy.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of the N-propyl group (specifically the α-CH₂) and the C3 and C5 carbons of the pyrazole ring. The α-CH₂ protons on N1 will show a 3-bond coupling (³J) to C5 and a 2-bond coupling (²J) to the quaternary carbon at C3a (if using that numbering system).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity. A clear NOE signal between the α-CH₂ protons of the propyl group and the C5-H proton of the pyrazole ring confirms the 1,5-relationship, and thus the 1-propyl-3-methyl- substitution pattern.[3]

Q3: What are the most critical reaction parameters to control for success?

  • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the propylhydrazine to ensure complete consumption of the more valuable β-ketonitrile precursor.

  • Temperature Control: Run the reaction at a consistent temperature. Start at room temperature and gently heat only if necessary, as higher temperatures can promote side reactions.

  • Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (N₂) can prevent oxidative side reactions and is good practice when working with hydrazines.

Q4: What are the key safety considerations for this synthesis?

  • Hydrazines: Alkylhydrazines like propylhydrazine are toxic, potentially carcinogenic, and can be irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrile Compounds: While the pyrazole product itself is a stable nitrile, precursors like malononitrile or cyanoacetic acid derivatives are toxic. Avoid inhalation of dust or vapors and prevent skin contact.

  • Solvents: Use appropriate caution when handling flammable organic solvents.

Section 3: Protocols & Diagrams

Protocol 1: General Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and analytical monitoring.

  • To a solution of 2-cyano-3-oxobutanal dimethyl acetal (1.0 eq) in ethanol (5-10 mL per mmol), add propylhydrazine (1.1 eq) followed by glacial acetic acid (0.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate (20 mL per mmol) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Diagrams

G cluster_main Main Synthetic Pathway cluster_side Key Side Reactions SM1 Propylhydrazine Int Hydrazone Intermediate SM1->Int + H⁺ SM2 β-Ketonitrile Precursor SM2->Int Product Desired Product 3-Methyl-1-propyl-1H- pyrazole-4-carbonitrile Int->Product - H₂O (Cyclization) Isomer Regioisomeric Impurity 5-Methyl-1-propyl-... Int->Isomer Alternative Cyclization Amide Hydrolysis Product (...-4-carboxamide) Product->Amide + H₂O / H⁺ or OH⁻

Caption: Main synthesis pathway and key side reactions.

G Start Low Yield Observed Q1 Analyze Crude by LC-MS / NMR Start->Q1 A1 Incomplete Reaction: - Increase Time/Temp - Check Reagent Purity Q1->A1 Starting Material Remains A2 Major Side Products: - See Isomer Guide (Q2) - See Hydrolysis Guide (Q3) Q1->A2 Unexpected Peaks Present A3 Clean Crude Spectrum: - Optimize Workup - Optimize Chromatography Q1->A3 Product is Major Component

Caption: Troubleshooting workflow for low reaction yield.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Iesce, M. R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5893. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-539. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Anderson, K. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3381. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(11), 2787-2798. [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5582-5589. [Link]

  • ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives a. Retrieved from [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7249. [Link]

  • ResearchGate. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5582-5589. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ACS Publications. (1956). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 21(6), 641-643. [Link]

  • SlideShare. (2021). Unit 4 Pyrazole. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4231. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 10(52), 31238-31245. [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

  • Journal of Chemical Reviews. (2019). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Welcome to the dedicated technical support guide for the purification of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address the most common and critical challenges encountered during its isolation and purification, providing not just protocols, but the scientific reasoning behind them to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Introduction: Understanding the Challenge

3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds widely utilized as scaffolds in drug discovery.[1][2] The primary challenge in obtaining this molecule in high purity (>99%) stems from its synthesis. The common cyclocondensation reaction used to form the pyrazole ring can often lead to the formation of a key impurity: the regioisomer 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.[3][4] These isomers possess very similar physicochemical properties, making their separation non-trivial. Further challenges include removing unreacted starting materials and dealing with the compound's propensity to oil out during crystallization if not handled correctly.

This guide provides a logical, step-by-step framework for tackling these issues head-on.

General Purification Workflow

The following diagram outlines a typical workflow for moving from a crude reaction mixture to a final, highly pure product. Subsequent sections of this guide will provide detailed troubleshooting for specific steps within this process.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., LLE with EtOAc/Water) Crude->Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Workup->Solvent_Removal Crude_Oil Crude Brown Oil/Solid Solvent_Removal->Crude_Oil Purity_Check1 Initial Purity Assessment (TLC, ¹H NMR) Crude_Oil->Purity_Check1 Chromatography Flash Column Chromatography Purity_Check1->Chromatography < 95% Pure or Isomers Detected Crystallization Recrystallization Purity_Check1->Crystallization > 95% Pure, Minor Impurities Pure_Fractions Combine Pure Fractions Chromatography->Pure_Fractions Solvent_Removal2 Solvent Removal Pure_Fractions->Solvent_Removal2 Solvent_Removal2->Crystallization Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Crystallization->Purity_Check2 Final_Product Pure Crystalline Product (>99% Purity) Purity_Check2->Final_Product Pass

Caption: General purification workflow for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during purification. Each entry details the potential causes and provides actionable, step-by-step protocols for resolution.

Q1: My initial ¹H NMR of the crude product shows two distinct sets of pyrazole peaks. What is happening and how do I fix it?

Answer:

Primary Cause: You have almost certainly synthesized a mixture of the desired 3-methyl regioisomer and the undesired 5-methyl regioisomer. This is a very common outcome in the synthesis of unsymmetrically substituted pyrazoles.[4][5] The two isomers have nearly identical molecular weights and often exhibit very similar TLC retention factors (Rf), but will have distinct NMR spectra.

Solution: Flash Column Chromatography Separation of these regioisomers requires careful flash column chromatography.[4][5][6] Due to their similar polarities, a long column and a shallow solvent gradient (or isocratic elution) are recommended for optimal resolution.

Detailed Protocol: Isomer Separation by Flash Chromatography

  • Select Adsorbent: Use a standard-grade silica gel (230-400 mesh) as the stationary phase.[6]

  • Determine Eluent System:

    • Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).

    • Aim for an Rf value of ~0.25-0.35 for the desired product. You may need to use a developing tank saturated with the eluent vapor to see a clear separation between the two isomer spots.

    • A typical eluent system that provides good separation for this class of compound is 70:30 Hexanes:EtOAc.

  • Column Packing:

    • Pack a long, narrow column to maximize theoretical plates. A length-to-diameter ratio of at least 10:1 is advisable.

    • Pack the column as a slurry using the initial mobile phase to ensure a homogenous stationary phase.[6]

  • Sample Loading:

    • Crucial Step: Use the "dry loading" method. Dissolve your crude mixture in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (~1-2 times the mass of your crude product) and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully layer this powder onto the top of your packed column. This technique prevents band broadening associated with loading the sample in a strong solvent.[6]

  • Elution and Fractionation:

    • Begin elution with your chosen solvent system.

    • Collect small, uniform fractions (e.g., 10-20 mL fractions for a 10 g scale separation).

    • Monitor the fractions meticulously by TLC. It is often helpful to spot every second or third fraction on a single TLC plate to precisely identify where each isomer begins and ends its elution.

  • Post-Processing:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure.

    • Confirm the identity of the isolated isomer using ¹H NMR. The chemical shift of the C5-H proton will be a key diagnostic signal.

Q2: After removing the solvent from my "pure" column fractions, I am left with a persistent oil instead of a solid. Why?

Answer:

Potential Causes:

  • Residual Solvent: High-boiling point solvents from chromatography (like ethyl acetate) or the reaction itself (like DMF or DMSO) can be difficult to remove and will keep your product oily.

  • Minor Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing your compound from solidifying (an effect known as freezing-point depression).

  • Metastable State: The compound may be in a supercooled or amorphous state and requires nucleation to begin crystallization.

Solution: Recrystallization Recrystallization is the most effective method to remove trace impurities and induce the formation of a stable, crystalline solid.[7][8]

Detailed Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Recommended System: A co-solvent system of Isopropanol (IPA) and Heptane often works well. IPA will dissolve the pyrazole, and Heptane will act as the anti-solvent to induce precipitation.

  • Procedure:

    • Place the oily product in a clean Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot IPA to completely dissolve the oil. The goal is to create a saturated solution.

    • While the solution is still hot and stirring, slowly add Heptane dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is at its saturation point.

    • Add one or two more drops of hot IPA to redissolve the precipitate, ensuring the solution is perfectly clear again.

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold Heptane to remove any residual soluble impurities.

    • Dry the crystals thoroughly under high vacuum to remove all solvent traces.

Solvent SystemApplication Notes
Isopropanol/Heptane Excellent for controlled crystallization. Good for removing both slightly more polar and non-polar impurities.
Ethanol/Water Can be effective, but the product may have higher water solubility than desired, potentially reducing yield.[8]
Toluene/Hexanes Good for larger scales, but requires careful handling due to solvent properties.

Frequently Asked Questions (FAQs)

Q: What is the most critical analytical technique for assessing the purity of my final product? A: A combination of techniques is always best for a comprehensive purity profile.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[10] A well-developed HPLC method can separate and quantify the regioisomer and other minor impurities with high precision. A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point for N-containing heterocycles.[11]

  • ¹H NMR Spectroscopy: Essential for confirming the structural identity and ensuring there are no visible impurities. Integration of the pyrazole proton signal against the propyl and methyl group signals can give a good qualitative sense of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, providing an additional layer of identity confirmation.[10]

Q: My yield is very low after recrystallization. What can I do? A: Low yield is typically caused by either using too much solvent during the dissolution step or incomplete precipitation.

  • Minimize Dissolution Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.

  • Cooling: Ensure the solution is cooled for a sufficient amount of time at a low temperature (0-4 °C).

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try concentrating the remaining solution (the mother liquor) by about 50% and cooling it again to obtain a second crop of crystals. Note that this second crop may be of slightly lower purity.

Q: How should I properly store the purified 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile? A: As a stable crystalline solid, the compound should be stored in a well-sealed container at room temperature, protected from light and moisture. For long-term storage (>1 year), storing at <4 °C is recommended to prevent any potential degradation.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2010). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • El-Shehry, M. F., et al. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 21(10), 1347. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 21(10), 1347. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-796.
  • Lütke, S. F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5345–5355. Available from: [Link]

  • UABDivulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 798-842. Available from: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Artas, H., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link]

  • American Chemical Society. (2024). Fabrication and Adsorptive Performance of Carbon Nanotube/ Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers. ACS Omega.
  • JETIR. (2019).
  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Gomaa, A. M., & El-Din, A. S. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7326. Available from: [Link]

  • Journal of AOAC International. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. 105(2), 528-535.
  • ResearchGate. (2023). (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Retrieved from [Link]

  • AMSbio. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. 5(5), 789-798.
  • Gomes, P., & Siquet, C. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5897. Available from: [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735.
  • ResearchGate. (2015). (PDF) Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Pyrazole Synthesis

Welcome to the technical support guide for pyrazole synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency of their syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for pyrazole synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency of their synthetic routes. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, making the optimization of their synthesis a critical, time-saving endeavor. This guide moves beyond simple protocols to explain the causality behind common issues and their solutions, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Reaction Time Issues

This section addresses specific, frequently encountered problems that can decelerate or halt pyrazole synthesis.

Q1: My reaction is extremely slow or has not proceeded at all. What are the likely causes and how can I fix it?

A1: A stalled pyrazole synthesis, particularly the common cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, often points to one of three areas: catalysis, reaction conditions, or reactant quality.

1. Inadequate Catalysis: Many pyrazole syntheses require a catalyst to proceed at a reasonable rate.[1][2][3][4] Attempting the reaction with only a solvent may result in no product formation at all.[1][2][3][4]

  • The Causality: The catalyst's role is typically to activate the carbonyl group of the 1,3-diketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. In the absence of a catalyst, this initial addition step can be kinetically prohibitive.

  • Solutions:

    • Introduce an Acid Catalyst: For many standard syntheses, a simple acid catalyst is sufficient. This can be a Lewis acid like nano-ZnO or lithium perchlorate, which have been shown to promote the reaction efficiently, even under green conditions.[1][2]

    • Employ Transition Metal Catalysis: For more complex or challenging substrates, transition metal catalysts such as those based on silver (AgOTf) or copper (Cu(OTf)₂) can dramatically accelerate the reaction.[1] For instance, a silver-catalyzed reaction of trifluoromethylated ynones and aryl hydrazines was reported to proceed rapidly (within 1 hour) at room temperature.

    • Verify Catalyst Loading: Ensure the catalyst is used at an effective concentration (typically 1-10 mol%).

2. Sub-Optimal Reaction Conditions (Temperature & Solvent):

  • The Causality: The final, rate-determining step in many pyrazole syntheses is the dehydration of a cyclic intermediate (a hydroxylpyrazolidine) to form the aromatic pyrazole ring. This elimination step is often highly dependent on temperature and the solvent environment.

  • Solutions:

    • Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the dehydration step. A study on 5-aryl-3-trifluoromethyl pyrazoles found that raising the temperature to 60 °C improved yields, but going higher began to decrease them, indicating an optimal range exists.[1]

    • Solvent Selection: The choice of solvent is critical. While protic solvents like ethanol are traditional, dipolar aprotic solvents (e.g., N,N-dimethylacetamide, DMF) can be more effective, particularly when paired with an acid catalyst, as they can accelerate the dehydration steps.

3. Reactant Steric Hindrance or Purity:

  • The Causality: Large, bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the initial nucleophilic attack and subsequent cyclization, slowing the reaction.

  • Solutions:

    • Modify Synthesis Strategy: If sterics are a major issue, consider alternative synthetic routes that may be less sensitive to steric bulk, such as a [3+2] cycloaddition if precursors are available.

    • Increase Reaction Time/Temperature: For moderately hindered substrates, simply extending the reaction time or increasing the temperature may be sufficient to achieve a reasonable yield.

Troubleshooting Workflow for Slow Reactions

G start Reaction Slow or Stalled? catalyst Is a catalyst being used? start->catalyst temp Is temperature optimized? catalyst->temp Yes add_catalyst Action: Introduce Lewis acid (e.g., ZnO) or transition metal catalyst (e.g., AgOTf). catalyst->add_catalyst No solvent Is the solvent appropriate? temp->solvent Yes increase_temp Action: Increase temperature incrementally (e.g., to 60-80 °C). Monitor for degradation. temp->increase_temp No reactants Are reactants sterically hindered? solvent->reactants Yes change_solvent Action: Switch from protic (EtOH) to aprotic polar (DMAc, DMF). solvent->change_solvent No consider_alt Action: Increase reaction time or consider alternative synthetic route. reactants->consider_alt Yes

Caption: A decision tree for troubleshooting slow pyrazole synthesis.

Frequently Asked Questions (FAQs) on Reaction Time Optimization

Q2: How does my choice of catalyst quantitatively impact reaction time?

A2: The catalyst choice is one of the most powerful levers for controlling reaction time. While uncatalyzed reactions may take days or fail entirely, catalyzed reactions can be completed in hours or even minutes.

Catalyst TypeExample(s)Typical ConditionsKey AdvantageReference(s)
None Solvent onlyRoom Temp to RefluxSimple setupReaction may not proceed at all.[1][2][3][4]
Lewis Acid nano-ZnO, LiClO₄Room TempGreen, eco-friendly, often mild conditions.Excellent yields (95%) with short times.[1][2]
Transition Metal AgOTf, Cu(OTf)₂Room Temp to 60 °CHigh efficiency, can enable difficult transformations.Can reduce reaction time to ~1 hour.[1]
Microwave (Often catalyst-free)100-150 °CDrastic reduction in reaction time (minutes).Better yields and shorter times than conventional heating.[1]
Q3: When should I consider using microwave-assisted synthesis to reduce reaction time?

A3: You should consider microwave-assisted synthesis when speed is a primary concern, such as in high-throughput screening or when conventional heating methods are proving too slow.

  • The Causality (Mechanism of Action): Microwave irradiation uses dielectric heating to rapidly and uniformly heat the reaction mixture. Polar molecules (like many solvents and reactants in pyrazole synthesis) align with the oscillating electric field, generating heat through molecular friction. This avoids the slow process of conductive heating from an external source and can lead to dramatic rate accelerations.

  • Proven Advantages: Studies have shown that microwave-assisted, solvent-free syntheses of pyrazoles can provide better yields in significantly shorter reaction times compared to conventional heating methods. Reactions that might take several hours under reflux can often be completed in 5-20 minutes in a dedicated microwave reactor.[1]

Q4: My reaction is fast but produces a mixture of regioisomers. How does this impact my effective reaction time and how can I fix it?

A4: The formation of regioisomers is a common problem when using unsymmetrical 1,3-diketones. While the initial reaction may be fast, the subsequent need for difficult chromatographic separation effectively increases your total synthesis time and lowers the overall yield of the desired product.

  • The Causality: The hydrazine can attack either of the two non-equivalent carbonyl carbons of the diketone, leading to two different cyclic intermediates and, ultimately, two pyrazole regioisomers. The regioselectivity is highly dependent on reaction parameters.

  • Solutions for Regiocontrol:

    • pH Control: The pH of the reaction medium is a critical factor. The mechanism and regioselectivity can shift significantly with changes in acidity.

    • Solvent Choice: As mentioned earlier, switching from a protic solvent like ethanol to a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc), especially with an acid, can dramatically improve regioselectivity. In one study, reactions in ethanol gave an equimolar mixture of isomers, while the same reaction in DMAc/HCl gave a >98:2 ratio in favor of one isomer.

Knorr Synthesis Mechanism & Regioselectivity

G cluster_0 Reactants Diketone Unsymmetrical 1,3-Diketone Attack1 Attack at Carbonyl 1 Diketone->Attack1 Path A Attack2 Attack at Carbonyl 2 Diketone->Attack2 Path B Hydrazine Hydrazine R-NHNH₂ Hydrazine->Attack1 Path A Hydrazine->Attack2 Path B Intermediate1 Intermediate A Attack1->Intermediate1 Intermediate2 Intermediate B Attack2->Intermediate2 Product1 Regioisomer 1 Intermediate1->Product1 Dehydration (Rate-Determining Step) Product2 Regioisomer 2 Intermediate2->Product2 Dehydration (Rate-Determining Step)

Caption: Control of regioselectivity occurs at the initial nucleophilic attack.

Experimental Protocols

Protocol 1: Standard Knorr Pyrazole Synthesis (Optimized Conditions)

This protocol describes the synthesis of a 1,3,5-substituted pyrazole using an acid catalyst in a dipolar aprotic solvent to optimize for both time and regioselectivity.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) and the arylhydrazine hydrochloride (1.05 eq) in N,N-dimethylacetamide (DMAc, ~5 mL per mmol of diketone).

  • Catalyst Addition: To the stirring solution, add a 10N solution of hydrochloric acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically much faster than in traditional solvents like ethanol. Monitor the reaction progress by TLC or LC-MS. Complete conversion is often observed within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure pyrazole.

Protocol 2: Microwave-Assisted Pyrazole Synthesis (Solvent-Free)

This protocol is adapted for rapid synthesis, often yielding product in minutes.[1]

  • Reaction Setup: In a dedicated microwave synthesis vial, combine the 1,3-diketone (1.0 eq), the hydrazine derivative (1.05 eq), and a catalytic amount of a solid acid catalyst (e.g., montmorillonite KSF, ~10% by weight). Do not add any solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-15 minutes. Ensure the power setting is appropriate to maintain the target temperature without dangerous pressure buildup.

  • Cooling & Workup: After the irradiation period, allow the vial to cool to room temperature.

  • Purification: Dissolve the resulting crude mixture in a minimal amount of dichloromethane or ethyl acetate and directly load it onto a silica gel column for purification.

References

  • Bahrami, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Li, Y., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Carrasco, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Corradi, A., et al. (2013). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Isomers: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to its incorporation into a vast array of biologically active molecules. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] However, the precise arrangement of substituents on the pyrazole ring—leading to various isomers—can profoundly influence the biological efficacy of these compounds. This guide provides an in-depth comparative analysis of the biological activities of pyrazole isomers, grounded in experimental data, to empower researchers in the rational design of novel therapeutics. We will explore how subtle changes in isomeric structure can lead to significant differences in biological outcomes, offering insights into the structure-activity relationships (SAR) that govern their function.

The Crucial Role of Isomerism in Biological Activity

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a critical determinant of a compound's biological activity. In the context of pyrazoles, two primary types of isomerism are of particular interest:

  • Positional Isomerism: This arises from the different possible positions of substituents on the pyrazole ring. For instance, in a disubstituted pyrazole, the substituents can be arranged in a 1,3-, 1,4-, 1,5-, 3,4-, or 3,5-pattern, each potentially leading to a distinct biological profile.

  • Regioisomerism: Often encountered during synthesis, regioisomers are positional isomers that are formed in a reaction that could, in principle, yield more than one constitutional isomer. The regioselective synthesis of a particular pyrazole isomer is a key challenge and a critical aspect of drug development.[3]

The spatial arrangement of functional groups, dictated by the isomeric form, determines how a molecule interacts with its biological target. These interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic forces, are highly specific. Therefore, a deep understanding of how isomerism impacts these interactions is paramount for the design of potent and selective drug candidates.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key enzymes in cell cycle progression and signal transduction pathways.[1] The isomeric configuration of these derivatives plays a pivotal role in their potency and selectivity.

A notable example is the regioselective synthesis of tetra-substituted phenylaminopyrazoles, which can yield different N-methyl pyrazole isomers.[4] Studies on such isomers have revealed that the position of the methyl group on the pyrazole nitrogen can significantly impact their antiproliferative activity. Although a specific study did not show cytotoxic effects for the tested tetra-substituted phenylaminopyrazoles, it highlighted the successful regioselective synthesis and unambiguous identification of two N-methyl pyrazole isomers, paving the way for future comparative biological evaluations.[4]

The synthesis of 1,3,5-trisubstituted pyrazoles from acetylenic ketones and hydrazines has been shown to be highly regioselective, affording single pyrazole isomers in excellent yields.[5] This synthetic control is crucial for establishing clear structure-activity relationships. While direct comparative anticancer data for these specific isomers was not detailed in the provided search results, the ability to generate single isomers is a critical prerequisite for such studies.

Table 1: Comparative Anticancer Activity of Pyrazole Analogs

Compound ClassIsomer TypeTarget/Cell LineActivity Metric (e.g., IC50, GI50)Key FindingsReference
PhenylaminopyrazolesRegioisomers (N-methyl)Panel of cancer and normal cell linesNot cytotoxic in the tested assaysSuccessful regioselective synthesis and isolation of isomers for future comparative studies.[4]
1,5-DiphenylpyrazolesPositional IsomersIGROVI ovarian tumor cell lineGI50 = 40 nM3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile showed high cytotoxic activity.[6]

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole isomers and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

dot graph TD { A[Start] --> B{Seed Cancer Cells}; B --> C{Treat with Pyrazole Isomers}; C --> D{Incubate}; D --> E{Add MTT Reagent}; E --> F{Incubate}; F --> G{Add Solubilizing Agent}; G --> H{Measure Absorbance}; H --> I[Calculate IC50]; I --> J[End];

} caption: Workflow for MTT Assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][4][7][8][9][10][11][12][13][14][15][16] The substitution pattern on the pyrazole ring is a key determinant of their antimicrobial potency and spectrum.

For instance, a study on 1,3,5-trisubstituted pyrazole derivatives demonstrated that these compounds exhibit promising activity against Candida albicans and various bacterial species.[5] While this study did not explicitly compare isomers, it highlights the importance of the substitution pattern in defining the antimicrobial profile.

Another study on pyrazole derivatives containing an imidazothiadiazole moiety found that certain compounds displayed potent and selective inhibitory activity against multi-drug resistant strains.[8] The design of these compounds was based on modifying the side chain length and introducing different aryl groups on the pyrazole ring, indicating that the position and nature of substituents are critical for activity. Specifically, compounds 21c and 23h showed strong antibacterial activity, four times that of the control drug gatifloxacin.[8]

The synthesis of pyrazole derivatives often leads to the formation of regioisomers, and their separation and individual biological evaluation are crucial. For example, the reaction of aryl α-diazoarylacetacetates with methyl propionate can lead to two regioisomers, with the major product resulting from the migration of the aryl group.[9] Understanding the factors that control this regioselectivity is essential for the targeted synthesis of the more active isomer.

Table 2: Comparative Antimicrobial Activity of Pyrazole Analogs

Compound ClassIsomer TypeTarget OrganismActivity Metric (e.g., MIC)Key FindingsReference
Imidazothiadiazole-pyrazolesPositional IsomersMulti-drug resistant bacteriaMIC = 0.25 µg/mLCompounds 21c and 23h showed potent activity.[8]
1,3,5-Trisubstituted pyrazolesN/ACandida albicans, bacteriaEffective at 10 and 100 mg/mLCompound 2d showed broad-spectrum activity.[5]
Pyrazole-1-sulphonamidesN/AGram-positive and Gram-negative bacteria, fungiModerate to potent activityMost synthesized compounds showed antimicrobial activity.[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The pyrazole isomers are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Inspection: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Confirmation (Optional): A viability indicator dye (e.g., resazurin) can be added to confirm the absence of metabolic activity.

dot graph TD { A[Start] --> B{Prepare Microbial Inoculum}; B --> C{Serially Dilute Pyrazole Isomers}; C --> D{Inoculate Wells}; D --> E{Incubate Plate}; E --> F{Visually Determine MIC}; F --> G[End];

} caption: Workflow for MIC Determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyrazole-containing compounds, such as the well-known drug Celecoxib, are potent anti-inflammatory agents.[17] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. The isomeric structure of pyrazole derivatives significantly influences their COX inhibitory activity and selectivity.

A study on pyrazolines and pyrazoles demonstrated that pyrazoline derivatives were generally more potent as anti-inflammatory agents than their pyrazole counterparts.[18][19][20] Specifically, pyrazolines 2d and 2e exhibited the highest anti-inflammatory activity, even surpassing the standard drug indomethacin.[19] This suggests that the saturation of one of the double bonds in the pyrazole ring can enhance anti-inflammatory efficacy.

The synthesis and evaluation of 1,3,4,5-tetrasubstituted pyrazole derivatives revealed that compound 117a showed excellent in vitro anti-inflammatory activity, with a 93.80% inhibition at a 1 mM concentration, which was superior to the standard drug diclofenac sodium (90.21%). This highlights the importance of a specific substitution pattern for potent anti-inflammatory effects.

Furthermore, the anti-inflammatory activity of pyrazolo[1,5-a]quinazolines was investigated, and it was found that the primary amide group at position 3 of the heteroaromatic scaffold appeared to be optimal for activity.[6][21] This underscores the critical role of specific functional groups and their positions on the pyrazole-fused ring system.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Analogs

Compound ClassIsomer TypeAssay/TargetActivity MetricKey FindingsReference
Pyrazolines vs. PyrazolesStructural IsomersCarrageenan-induced paw edemaHigher inhibition by pyrazolinesPyrazolines 2d and 2e were more potent than indomethacin.[19]
1,3,4,5-Tetrasubstituted pyrazolesPositional IsomersIn vitro anti-inflammatory assay93.80% inhibitionCompound 117a was more potent than diclofenac sodium.
Pyrazolo[1,5-a]quinazolinesPositional IsomersInhibition of LPS-induced NF-κB activityIC50 = 4.8-30.1 µMA primary amide at position 3 was found to be favorable for activity.[6]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the pyrazole isomers or a control inhibitor.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Reaction Termination: After a specific incubation time, the reaction is stopped.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

dot graph TD { A[Start] --> B{Pre-incubate COX Enzyme with Pyrazole Isomers}; B --> C{Add Arachidonic Acid (Substrate)}; C --> D{Incubate}; D --> E{Stop Reaction}; E --> F{Quantify PGE2 Production}; F --> G[Calculate IC50]; G --> H[End];

} caption: Workflow for COX Inhibition Assay.

Structure-Activity Relationship (SAR) Insights: A Causal Explanation

The experimental data consistently demonstrates that the isomeric form of a pyrazole derivative is a critical determinant of its biological activity. The underlying principle of this observation lies in the precise three-dimensional arrangement of atoms and functional groups, which dictates the molecule's ability to bind to its biological target.

  • Anticancer Activity: The position of substituents on the pyrazole ring can influence the molecule's ability to fit into the active site of kinases or other cancer-related enzymes. For example, a substituent at the N1 position might be crucial for forming a key hydrogen bond, while the same substituent at the N2 position could lead to steric hindrance and reduced activity.[6]

  • Antimicrobial Activity: The overall lipophilicity and electronic properties of the pyrazole molecule, which are influenced by the isomeric structure, play a significant role in its ability to penetrate microbial cell walls and membranes.[3] The arrangement of electron-withdrawing or electron-donating groups can affect the molecule's interaction with microbial enzymes or other targets.

  • Anti-inflammatory Activity: The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory drugs. The isomeric configuration of pyrazole derivatives is crucial for achieving this selectivity. The shape and electronic distribution of the molecule, determined by the positions of its substituents, dictate its binding affinity to the slightly different active sites of COX-1 and COX-2.[17]

Conclusion and Future Directions

This comparative guide underscores the profound impact of isomerism on the biological activity of pyrazole derivatives. The evidence clearly indicates that subtle changes in the substitution pattern on the pyrazole ring can lead to dramatic differences in anticancer, antimicrobial, and anti-inflammatory efficacy. The regioselective synthesis of specific pyrazole isomers is, therefore, a paramount objective in the quest for novel and improved therapeutics.

Future research should focus on the systematic synthesis and comparative biological evaluation of a wider range of pyrazole isomers. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will be instrumental in elucidating the precise molecular interactions that govern the activity of different isomers. This deeper understanding of the structure-activity relationships of pyrazole isomers will undoubtedly accelerate the discovery and development of next-generation drugs with enhanced potency, selectivity, and safety profiles.

References

  • Al-Hourani, B. J., Al-Adhami, M. J., & Al-Soud, Y. A. (2020).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. BenchChem.
  • Pratama, M. R. F., Martoprawiro, M. A., & Abdullah, M. (2023). Revealing the Potency of 1,3,5-Trisubstituted Pyrazoline as Antimalaria Through Combination of in Silico Studies.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020).
  • Wang, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
  • El-Aasar, M., et al. (2021).
  • Abdel-Wahab, B. F., et al. (2018).
  • Kontogiorgis, C., et al. (2018).
  • Ashton, W. T., et al. (1993). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.
  • Manfroni, G., et al. (2022).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). MDPI.
  • Al-Sanea, M. M., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
  • Abu-Hashem, A. A., et al. (2012).
  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (2020).
  • Al-Omair, M. A., et al. (2017). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives.
  • Marinescu, M., & Zalaru, C. M. (2021).
  • van der Werf, M. J., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing.

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Comparative

A Multi-Assay Strategy for Evaluating the Cytotoxicity of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

Introduction: The Context of Pyrazole Derivatives in Drug Discovery The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Pyrazole Derivatives in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] Many pyrazole-based compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines, making them a promising area for novel therapeutic development.[4][5] This guide focuses on a novel compound, 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. As with any new chemical entity, a rigorous and multi-faceted approach to evaluating its cytotoxic potential is paramount.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-assay approach to characterize the cytotoxic profile of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. We will move beyond simple viability metrics to build a more complete, mechanistic understanding of the compound's interaction with cells. The core principle of this guide is that no single assay is sufficient; a trustworthy cytotoxicity profile is built by corroborating evidence from orthogonal methods that measure distinct biological endpoints.[6][7]

The Rationale for a Tri-Pronged Assay Approach

To achieve a robust understanding of a compound's cytotoxic effect, we must interrogate different aspects of cell health and death. A single data point, like a decrease in metabolic activity, could be misleading. It might indicate cell death, or it could reflect a cytostatic effect where cells stop proliferating but remain viable.[6] Therefore, we advocate for a three-assay strategy to provide a holistic view:

  • Metabolic Activity Assessment (MTT Assay): A primary screening tool to measure the reduction in cell viability by assessing mitochondrial function.[8][9]

  • Cell Membrane Integrity Assessment (LDH Assay): A direct measure of cytotoxicity by quantifying the release of a cytosolic enzyme from damaged cells, which is a hallmark of necrosis.[10]

  • Apoptosis Induction Assessment (Caspase-3/7 Assay): A specific probe for programmed cell death, one of the most desirable mechanisms of action for an anti-cancer agent.[11]

By comparing the results from these three mechanistically distinct assays, we can differentiate between cytotoxic and cytostatic effects and begin to elucidate the primary mechanism of cell death.

cluster_workflow Overall Cytotoxicity Assessment Workflow cluster_assays Parallel Assays start Prepare Cell Culture (e.g., HCT116, A549) treatment Treat with 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (Dose-Response & Time-Course) start->treatment assay1 MTT Assay (Metabolic Activity) treatment->assay1 assay2 LDH Assay (Membrane Integrity) treatment->assay2 assay3 Caspase-3/7 Assay (Apoptosis) treatment->assay3 analysis Data Analysis (Calculate IC50, Compare Results) assay1->analysis assay2->analysis assay3->analysis conclusion Mechanistic Conclusion (Cytotoxic vs. Cytostatic, Necrosis vs. Apoptosis) analysis->conclusion cluster_mtt MTT Assay Principle live_cell Viable Cell mitochondria Active Mitochondrial Dehydrogenase live_cell->mitochondria mtt Yellow MTT (Water Soluble) mtt->mitochondria Uptake formazan Purple Formazan (Insoluble) mitochondria->formazan Reduction solubilization Solubilization (e.g., DMSO) formazan->solubilization measurement Measure Absorbance (~570 nm) solubilization->measurement

Caption: Principle of the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [12]Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [13]5. Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [13]Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background. 6. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Mechanistic Insight: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a key feature of necrosis. [14]

cluster_ldh LDH Assay Principle necrotic_cell Necrotic Cell (Damaged Membrane) ldh LDH Enzyme necrotic_cell->ldh Release supernatant Culture Supernatant ldh->supernatant reagent LDH Reaction Mix (Substrate + Dye) supernatant->reagent Sampled & Mixed signal Colorimetric/Fluorometric Signal reagent->signal Enzymatic Reaction

Caption: Principle of the LDH cytotoxicity assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is possible to use the same plate for multiple assays by collecting the supernatant for the LDH assay before proceeding with the MTT or Caspase assay on the cells remaining in the plate.

  • Controls: Prepare three essential controls:

    • Vehicle Control: Untreated or vehicle-treated cells (spontaneous LDH release).

    • Positive Control: Cells treated with the test compound.

    • Maximum Release Control: Vehicle-treated cells lysed with a lysis buffer (provided in most kits) 15-30 minutes before the end of the incubation period.

  • Supernatant Collection: Gently centrifuge the 96-well plate (e.g., at 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and a dye). [15]Add 50 µL of this reaction mix to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. [10]The reaction is kinetic, so incubation time may need optimization. [10]Stop the reaction with the provided stop solution if necessary. Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Confirmation: Caspase-3/7 Activity Assay

This assay provides specific evidence of apoptosis by measuring the activity of caspase-3 and caspase-7, the primary executioner caspases. The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release a light-generating substrate for luciferase. [16]

cluster_caspase Caspase-3/7 Assay Principle apoptotic_cell Apoptotic Cell caspase Active Caspase-3/7 apoptotic_cell->caspase Activation substrate Pro-Luminescent Substrate (DEVD) caspase->substrate Cleavage product Luciferin substrate->product luciferase Luciferase product->luciferase signal Luminescent Signal luciferase->signal Light Production

Caption: Principle of the luminescent Caspase-3/7 assay.

Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 of the MTT protocol. A positive control for apoptosis, such as Staurosporine or Camptothecin, is essential.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [16]Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cells in medium.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. The "glow-type" signal is stable, but the optimal incubation time should be determined empirically.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control. This indicates the extent of apoptosis induction.

Interpreting the Combined Data

By synthesizing the data from all three assays, a clear picture emerges. The following table presents hypothetical outcomes and their interpretations for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

MTT Assay Result LDH Assay Result Caspase-3/7 Assay Result Interpretation
High IC₅₀ Low Cytotoxicity No Increase in Activity Compound is not cytotoxic and not cytostatic at the tested concentrations.
Low IC₅₀ Low Cytotoxicity No Increase in Activity Compound is likely cytostatic , inhibiting proliferation without killing the cells.
Low IC₅₀ High Cytotoxicity No/Low Increase in Activity Compound induces cell death primarily through necrosis .
Low IC₅₀ Low Cytotoxicity High Increase in Activity Compound induces cell death primarily through apoptosis .
Low IC₅₀ High Cytotoxicity High Increase in Activity Compound induces cell death through a mixed mechanism of apoptosis and necrosis.

Conclusion

Evaluating the cytotoxic potential of a novel compound like 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile requires more than a single assay. The proposed three-pronged strategy—combining assessments of metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7)—provides a robust, cross-validated, and mechanistically informative profile. This approach allows researchers to confidently classify the compound's cellular effects, distinguishing between cytostatic and cytotoxic actions and identifying the dominant cell death pathway. The insights gained from this comprehensive evaluation are critical for making informed decisions in the drug discovery and development pipeline.

References

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015). ResearchGate. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2024). National Institutes of Health. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]

  • Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl-2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives Using B. (2013). Brieflands. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). ResearchGate. [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2015). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). MDPI. [Link]

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. [Link]

  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (2022). Scientific Reports. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

A Researcher's Guide to Safely Handling 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, a substituted pyrazole carbonitrile, represents a class of compounds with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore in numerous therapeutic agents.[1][2] However, the introduction of a nitrile group and other substituents necessitates a thorough understanding and implementation of appropriate safety protocols.

This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. As a Senior Application Scientist, my objective is to extend beyond mere procedural instructions, offering insights into the rationale behind each recommendation to foster a deeply ingrained culture of safety and scientific excellence within your laboratory.

Hazard Assessment: Understanding the Risks of Structurally Similar Compounds

Key Identified Hazards of Similar Pyrazole Carbonitrile Compounds:

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[3][5]
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4][5]

It is crucial to handle 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile as if it possesses all these potential hazards until specific toxicological data becomes available. The nitrile functional group, in particular, can be a cause for concern, as some nitrile compounds can release cyanide under certain conditions, although this is not a universal property.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling chemicals of unknown or uncertain toxicity.[7][8] The minimum required PPE for handling 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is outlined below.

Hand Protection
  • Glove Selection: Disposable nitrile gloves are the standard for incidental chemical contact in a laboratory setting.[7][9] However, it is critical to recognize that thin nitrile gloves offer limited protection and are intended for splash protection only.[9] Breakthrough times for specific chemicals can be very short.[9]

  • Best Practices:

    • For extended operations or when there is a higher risk of contact, consider double-gloving with two pairs of nitrile gloves or wearing a more robust glove material like Viton® over a nitrile glove.[10]

    • Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[9]

    • If a glove comes into contact with the chemical, it must be removed and discarded immediately, followed by hand washing before donning a new glove.[7][9]

Eye and Face Protection
  • Mandatory Eyewear: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[8][11] Standard safety glasses do not offer sufficient protection.[11]

  • Enhanced Protection: When handling larger quantities or during procedures with a higher risk of splashing (e.g., transfers, heating), a face shield should be worn in addition to safety goggles to protect the entire face.[12]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned to protect skin and personal clothing from potential splashes.[8][11]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[7]

Respiratory Protection
  • Engineering Controls as Primary Protection: All work with 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures or emergency situations, appropriate respiratory protection must be used. The selection of a respirator should be based on a formal risk assessment.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile is essential for minimizing risk. The following workflow provides a step-by-step guide.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & SOP Review PPE_Don 2. Don Appropriate PPE Prep->PPE_Don Proceed Fume_Hood 3. Prepare Chemical Fume Hood PPE_Don->Fume_Hood Proceed Weigh 4. Weigh/Measure Compound Fume_Hood->Weigh Proceed Reaction 5. Perform Experiment Weigh->Reaction Proceed Decon 6. Decontaminate Work Area Reaction->Decon Proceed Waste 7. Segregate & Label Waste Decon->Waste Proceed PPE_Doff 8. Doff PPE Correctly Waste->PPE_Doff Proceed Wash 9. Wash Hands Thoroughly PPE_Doff->Wash Complete

Caption: Safe Handling Workflow for 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol for Safe Handling
  • Risk Assessment and SOP Review: Before beginning any work, thoroughly review the Safety Data Sheets of all chemicals to be used.

  • Don Appropriate PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves as detailed in Section 2.

  • Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. Prepare the work surface with absorbent, disposable bench paper.

  • Weighing and Measuring:

    • Handle the solid compound in a manner that minimizes dust generation.

    • If dissolving in a solvent, add the solvent to the solid slowly.

  • Performing the Experiment:

    • Keep all containers with the compound sealed when not in immediate use.[4]

    • Conduct all manipulations well within the fume hood.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Decontaminate any equipment that came into contact with the chemical.

  • Waste Segregation and Labeling:

    • Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a clearly labeled hazardous waste container.[4][6]

    • Waste should be segregated according to your institution's hazardous waste management guidelines.

  • Doffing PPE:

    • Remove PPE in a manner that avoids contaminating yourself. Remove gloves first, followed by the lab coat and then eye protection.

  • Hand Washing:

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]

Emergency Procedures: Preparedness is Key

In Case of Accidental Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][6] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][6] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][10] Seek immediate medical attention.[3][6]

Spill Response:
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Follow your institution's specific emergency spill response procedures.

Storage and Disposal

  • Storage: Store 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6][10]

  • Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4][6] One recommended method for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

By adhering to these guidelines, researchers can confidently and safely work with 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • 1H-Pyrazole-4-carbonitrile: A Green Chemistry Approach to Agrochemical Synthesis. (2026). APN News. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • North Carolina State University. (n.d.). PPE Choice and Cleaning PPE for Lab Entry. [Link]

  • MDPI. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
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3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
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